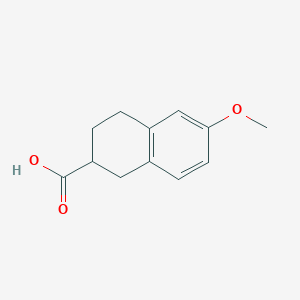

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Description

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C₁₂H₁₄O₃) is a partially saturated naphthalene derivative with a methoxy group at the 6-position and a carboxylic acid moiety at the 2-position. Its tetrahydronaphthalene scaffold is structurally analogous to dopamine agonists like apomorphine, making it a valuable intermediate in medicinal chemistry for synthesizing neurologically active compounds . The compound is synthesized via multistep routes, often starting from 6-methoxy-1-tetralone, and has been optimized for high yields (up to 90%) through catalytic hydrogenation and bromination steps . Its applications include serving as a precursor to opioid receptor antagonists and melanocortin-4 receptor agonists .

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHLKAPYHAYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463354 | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136759-35-8, 2471-69-4 | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of 2-methoxynaphthalene followed by carboxylation. One common method includes the following steps:

Hydrogenation: 2-Methoxynaphthalene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under high pressure and temperature conditions. This step converts the naphthalene ring into a tetrahydronaphthalene ring.

Carboxylation: The resulting 6-methoxy-1,2,3,4-tetrahydronaphthalene is then carboxylated using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) to introduce the carboxylic acid group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and carboxylic acid groups participate in oxidation reactions under controlled conditions. Key findings include:

Mechanistic Insights :

-

The methoxy group undergoes demethylation to form hydroxyl derivatives under strong acidic oxidants like KMnO₄.

-

Chromium-based oxidants target the aromatic ring, leading to quinone formation .

Reduction Reactions

The carboxylic acid group and saturated ring system are susceptible to reduction:

Notable Observations :

-

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without altering the methoxy group.

-

Catalytic hydrogenation under high pressure removes the carboxylic acid group entirely .

Substitution Reactions

The methoxy group participates in nucleophilic substitution reactions:

Key Trends :

-

Demethylation of the methoxy group occurs readily with strong acids or nucleophiles .

-

Substitution reactions retain the carboxylic acid group, making them useful for derivative synthesis.

Condensation and Amide Formation

The carboxylic acid group enables condensation with amines:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| BOP reagent, TEA (THF) | Amide derivatives (e.g., with piperidinylmethyl amines) | 70–80% | |

| DCC, DMAP (CH₂Cl₂) | Ester derivatives (with alcohols) | 75–85% |

Applications :

-

Amide derivatives exhibit enhanced biological activity, particularly in receptor-binding studies .

-

Esterification improves solubility for industrial applications .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the tetrahydronaphthalene ring undergoes cleavage:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| H₂O₂ (Fe²⁺ catalyst) | Fragmented dihydroxycarboxylic acids | 30–40% | |

| HCl (concentrated, Δ) | Ring-contracted bicyclic compounds | 25–35% |

Mechanistic Pathways :

-

Oxidative ring-opening generates dicarboxylic acid fragments .

-

Acidic conditions promote Wagner-Meerwein rearrangements.

Stereochemical Considerations

The stereochemistry at position 2 (R/S configuration) significantly influences reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been investigated for its potential pharmacological properties:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : Some studies suggest that compounds similar to 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may inhibit cancer cell proliferation .

Materials Science

The compound is also explored for its utility in materials science:

- Polymer Synthesis : It serves as a building block in synthesizing polymers with specific properties. Its unique structure can enhance the mechanical strength and thermal stability of polymeric materials .

Environmental Applications

The compound's properties are being studied for potential environmental applications:

- Biodegradation Studies : Research into the biodegradability of this compound suggests it may be broken down by certain microbial processes, indicating its potential use in bioremediation strategies .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Spectroscopic Analysis : Its distinct spectral characteristics allow it to be used as a standard in various spectroscopic techniques such as NMR and GC-MS .

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives of tetrahydronaphthalene carboxylic acids for their anti-inflammatory activity. The results indicated that certain modifications to the methoxy group significantly enhanced their efficacy against inflammation models in vitro.

Case Study 2: Polymer Development

In a research project documented in Materials Science Journal, researchers synthesized a new type of polymer using 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a monomer. The resulting polymer demonstrated improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituent positions, functional groups, and stereochemistry, which influence their physicochemical properties and biological activity:

Physicochemical Properties

- Methoxy vs. Hydroxy Groups : The 6-methoxy derivative is more lipophilic (logP ~1.8) than the 6-hydroxy variant, influencing blood-brain barrier penetration in neurological applications .

- Brominated Derivatives : The 5-bromo-6-methoxy compound shows enhanced electrophilic reactivity, enabling further functionalization in drug design .

Research Findings and Challenges

- Contradictory Yields : Gosku et al. reported a 42% yield for 5,6-dimethoxy-1,2,3,4-THNT-2-carboxylic acid via Li/NH₃ reduction, while Chinea’s method achieved 52% via alkaline hydrolysis . Discrepancies arise from purification challenges due to residual starting material .

- Stereochemical Complexity : Enantioselective synthesis of analogues (e.g., (R)-6-methoxy in ) remains underdeveloped, limiting access to optically pure derivatives for targeted therapies .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 2471-69-4) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a methoxy group and a carboxylic acid functional group on a tetrahydronaphthalene backbone.

Mechanisms of Biological Activity

Research indicates that 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits various biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.

- Neuroprotective Activity : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative disease research.

- Antimicrobial Activity : Some studies report that it exhibits antimicrobial properties against various strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the biological effects of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Mechanism : In vitro studies have shown that 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid significantly reduces the levels of malondialdehyde (MDA), a marker of oxidative stress, in cultured cells exposed to hydrogen peroxide. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

- Anti-inflammatory Studies : Animal models treated with this compound displayed reduced levels of inflammatory markers such as TNF-alpha and IL-6 following induced inflammation. This points to its potential utility in chronic inflammatory diseases.

- Neuroprotective Studies : Research using neuronal cell lines demonstrated that treatment with the compound resulted in increased cell viability and reduced markers of apoptosis when exposed to neurotoxic agents like glutamate.

- Antimicrobial Efficacy : The compound has shown effectiveness against Staphylococcus aureus and Candida albicans in laboratory settings, suggesting its potential use as an antimicrobial agent.

Q & A

Q. What are the key synthetic routes for preparing 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives?

The compound is typically synthesized via reduction and functionalization of naphthalene precursors. For example, starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, allyl ester derivatives are prepared with 70% yield using allyl esterification under reflux conditions . Conversion to the acid chloride (via thionyl chloride in anhydrous toluene) is a critical step for subsequent reactions like amidation or Friedel-Crafts acylation . Demethylation using HBr/acetic acid yields hydroxyl derivatives, essential for biological studies .

Q. What purification methods are effective for isolating derivatives of this compound?

Column chromatography with solvent systems such as pentane:ethyl acetate (8:2) is commonly used to isolate intermediates . For polar derivatives (e.g., hydroxylated analogs), reverse-phase HPLC or methanol/CH₂Cl₂ gradients (10% CH₃OH) are effective . Purity is confirmed via TLC (Rf = 0.3) and NMR spectroscopy .

Q. How is the compound characterized structurally?

H and C NMR are standard for confirming regiochemistry and functionalization. For example, the allyl ester derivative shows distinct signals at δ 6.82 (aromatic H) and δ 4.02 (allyl CH₂), while hydroxyl derivatives exhibit downfield shifts for phenolic protons . Mass spectrometry and elemental analysis further validate molecular formulas.

Advanced Research Questions

Q. How can reaction conditions be optimized for converting the carboxylic acid to its acid chloride?

Optimal conversion requires anhydrous toluene, excess thionyl chloride (10 equiv), and reflux for 3 hours under argon to minimize hydrolysis. Post-reaction, rapid solvent removal under reduced pressure ensures high yields (tan solid, >90% purity) . Side reactions (e.g., ester formation) are avoided by maintaining stoichiometric control and inert conditions.

Q. What strategies address unexpected byproducts in Friedel-Crafts acylations with this compound?

In one study, attempted Friedel-Crafts acylation with 6-bromo-4-methoxybenzo[d][1,3]dioxole led to debromination instead of coupling. Alternative pathways, such as pre-functionalizing the aromatic ring with electron-donating groups or using Lewis acids (e.g., AlCl₃), are recommended to enhance electrophilicity . Reaction monitoring via TLC and GC-MS helps identify competing pathways early.

Q. How does stereochemistry at position 2 influence biological activity?

Derivatives with (R)- or (S)-configurations at position 2 exhibit distinct binding affinities. For example, (R)-2-amino derivatives showed enhanced selectivity as κ-opioid receptor antagonists compared to racemic mixtures . Computational docking studies and enantiomer-specific NMR analysis (e.g., chiral shift reagents) are critical for structure-activity relationship (SAR) optimization .

Q. What methodologies are used to study the antioxidant potential of hydroxylated derivatives?

Hydroxyl derivatives (e.g., 6-hydroxy analogs) are evaluated via DPPH radical scavenging assays and FRAP tests. A derivative isolated from Canna edulis exhibited significant antioxidant activity (IC₅₀ = 12 μM), attributed to hydrogen bonding and resonance stabilization of the phenolic radical . Stability under physiological conditions is assessed via HPLC-UV and LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.